

Application Notes and Protocols for (E)-Aldosecologanin as an Analytical Standard

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Compound of Interest

Compound Name: (E)-Aldosecologanin

Cat. No.: B15594579

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Introduction

(E)-Aldosecologanin is a secoiridoid glycoside that has been identified in various plant species, most notably in *Lonicera japonica* (honeysuckle).[1] As a member of the iridoid class of compounds, it is of significant interest to researchers in natural product chemistry, pharmacology, and drug development due to the diverse biological activities associated with this family of molecules. Secoiridoids have demonstrated a range of pharmacological effects, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer properties.[2][3] The use of a well-characterized analytical standard like **(E)-Aldosecologanin** is crucial for the accurate quantification and identification of this and related compounds in complex matrices such as plant extracts and herbal formulations. These application notes provide detailed protocols for the use of **(E)-Aldosecologanin** as an analytical standard in High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Properties of (E)-Aldosecologanin

Property	Value
Chemical Formula	C ₃₄ H ₄₆ O ₁₉
Molecular Weight	758.7 g/mol
Appearance	White to off-white solid
Purity (typical)	≥95% (HPLC)
Solubility	Soluble in methanol, ethanol, DMSO, and water.
Storage	Store at 2-8°C in a dry, dark place. For long-term storage, -20°C is recommended.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-DAD)

Application

This protocol describes a validated HPLC-DAD method for the quantification of **(E)-Aldosecologanin** in plant extracts. The method is suitable for quality control of raw materials and finished herbal products.

Experimental Protocol

1. Instrumentation and Materials

- High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)
- Analytical column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
- **(E)-Aldosecologanin** reference standard
- HPLC grade methanol, acetonitrile, and water
- Formic acid or trifluoroacetic acid (TFA)

- Syringe filters (0.45 μ m)

2. Preparation of Standard Solutions

- Stock Solution (1 mg/mL): Accurately weigh 10 mg of **(E)-Aldosecologanin** and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution using methanol to create calibration standards at concentrations ranging from 1 μ g/mL to 200 μ g/mL.

3. Sample Preparation (from *Lonicera japonica* flowers)

- Accurately weigh 1.0 g of dried and powdered plant material.
- Add 25 mL of 50% methanol and extract using ultrasonication for 30 minutes.[\[4\]](#)
- Centrifuge the extract at 4000 rpm for 10 minutes.
- Collect the supernatant and filter it through a 0.45 μ m syringe filter prior to HPLC injection.[\[5\]](#)

4. Chromatographic Conditions

- Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[\[4\]](#)[\[5\]](#)
- Gradient Program:
 - 0-10 min: 8% B
 - 10-25 min: 8-10% B
 - 25-27 min: 10-15% B
 - 27-45 min: 15% B
 - 45-65 min: 15-30% B
- Flow Rate: 1.0 mL/min[\[4\]](#)[\[5\]](#)

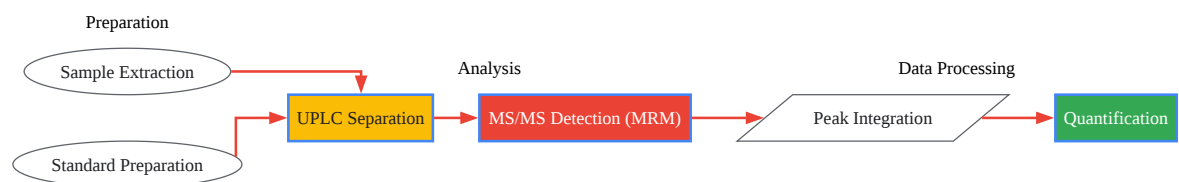
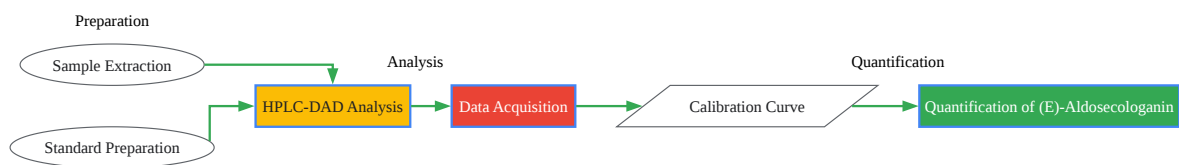
- Column Temperature: 30°C
- Detection Wavelength: 240 nm
- Injection Volume: 10 µL

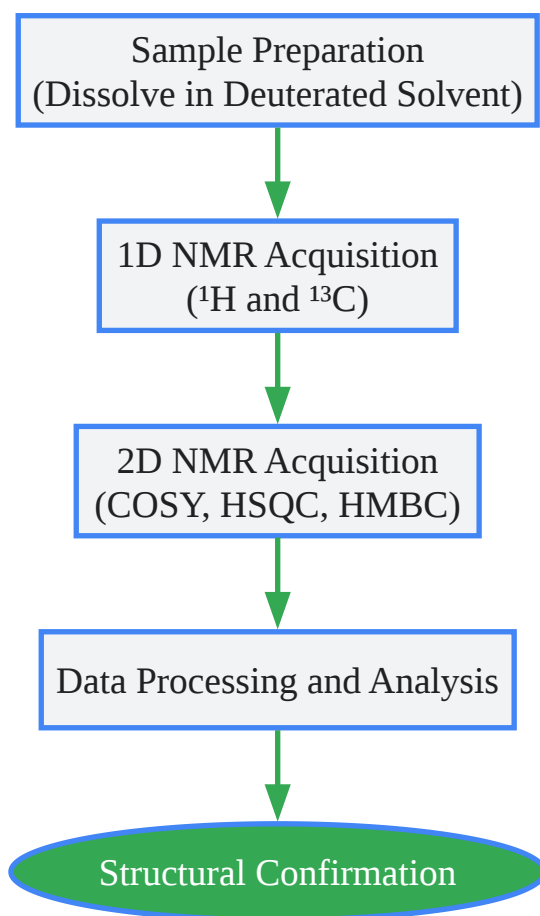
5. Method Validation Data

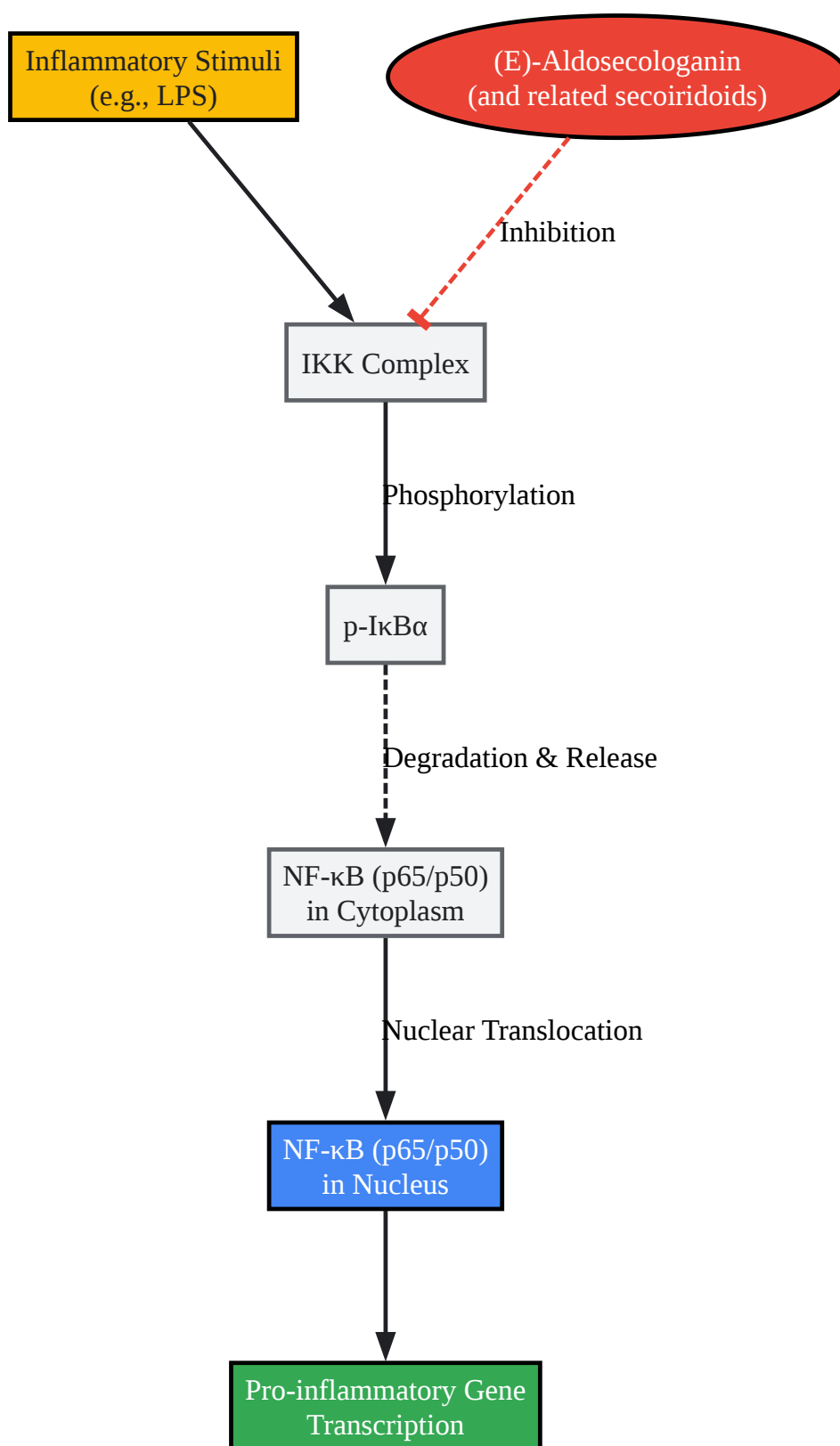
The following table summarizes representative validation parameters for a quantitative HPLC-DAD method for iridoids from *Lonicera japonica*.

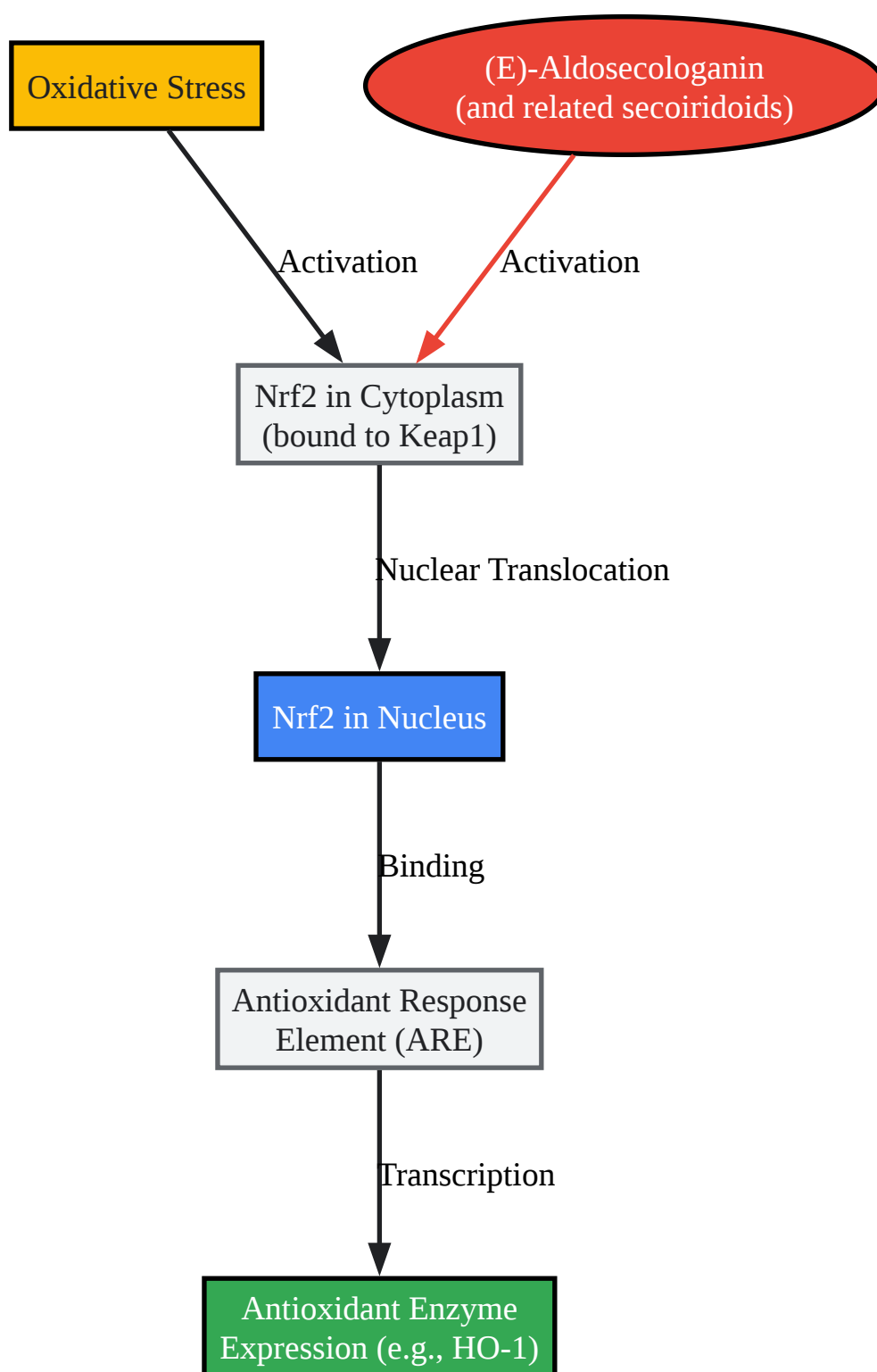
Parameter	Result
Linearity Range	1 - 200 µg/mL
Correlation Coefficient (r^2)	> 0.999
Limit of Detection (LOD)	0.3 µg/mL
Limit of Quantification (LOQ)	1.0 µg/mL
Precision (RSD%)	< 2.0%
Accuracy (Recovery %)	98.0% - 102.0%
Specificity	No interference from blank matrix

Workflow for HPLC-DAD Analysis









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